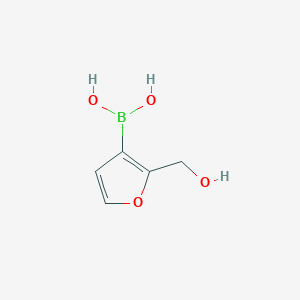

2-(Hydroxymethyl)furan-3-ylboronic acid

Description

Properties

IUPAC Name |

[2-(hydroxymethyl)furan-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO4/c7-3-5-4(6(8)9)1-2-10-5/h1-2,7-9H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVATYHOEZNUABN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(OC=C1)CO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and molecular weight of 2-(Hydroxymethyl)furan-3-ylboronic acid

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-(Hydroxymethyl)furan-3-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing boronic acids are pivotal reagents in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Their utility in Suzuki-Miyaura cross-coupling reactions has made them indispensable building blocks. This guide focuses on a specific, yet sparsely documented member of this family: 2-(Hydroxymethyl)furan-3-ylboronic acid.

A comprehensive search of chemical databases and scientific literature reveals a notable absence of a registered CAS number and extensive characterization data for 2-(Hydroxymethyl)furan-3-ylboronic acid. This suggests that it is not a commercially available reagent and likely represents a novel synthetic target. This guide, therefore, will provide a forward-looking technical overview. By leveraging data from its close structural isomers and precursors, we will explore its predicted properties, propose viable synthetic routes, and discuss its potential applications in drug discovery and development. We will be referencing the well-characterized analogs, Furan-3-boronic acid and (5-(Hydroxymethyl)furan-2-yl)boronic acid , to build a scientifically grounded projection of the target molecule's behavior and utility.

Physicochemical Properties: A Comparative Analysis

To understand the potential characteristics of 2-(Hydroxymethyl)furan-3-ylboronic acid, a comparison with its isomers and parent compound is instructive. The molecular formula for 2-(Hydroxymethyl)furan-3-ylboronic acid is C₅H₇BO₄, leading to a calculated molecular weight of approximately 141.92 g/mol .

| Property | 2-(Hydroxymethyl)furan-3-ylboronic acid (Predicted) | Furan-3-boronic acid | (5-(Hydroxymethyl)furan-2-yl)boronic acid |

| CAS Number | Not Assigned | 55552-70-0[1] | 1256355-56-2[2] |

| Molecular Formula | C₅H₇BO₄ | C₄H₅BO₃[1] | C₅H₇BO₄[2] |

| Molecular Weight | 141.92 g/mol | 111.89 g/mol [1] | 141.92 g/mol [2] |

| Physical Form | Likely a solid | Crystalline Powder[1] | Yellow to Brown Solid |

| Solubility | Expected to be soluble in methanol and other polar organic solvents. | Soluble in methanol.[1] | Not specified, but likely similar to analogs. |

| Storage | Expected to require storage in a dry, cool environment, potentially under inert atmosphere. | Keep in dark place, Sealed in dry, Room Temperature.[1] | Sealed in dry, store in freezer, under -20°C. |

Boronic acids are known to be Lewis acids due to the electron-deficient nature of the boron atom.[3][] This property is central to their reactivity and their ability to interact with biological targets. The presence of both a hydroxymethyl group and a boronic acid function on the furan ring in the target molecule suggests a compound with multiple points for synthetic modification and intermolecular interaction.

Proposed Synthetic Pathways and Methodologies

The synthesis of 2-(Hydroxymethyl)furan-3-ylboronic acid has not been explicitly described in the literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted furan boronic acids and the functionalization of the furan ring. A key precursor for this synthesis would be 3-(Hydroxymethyl)furan, also known as furan-3-methanol.[5][6]

Conceptual Synthetic Workflow

A potential two-step synthesis could involve the directed lithiation of a protected 3-(hydroxymethyl)furan followed by borylation.

Caption: Proposed synthetic workflow for 2-(Hydroxymethyl)furan-3-ylboronic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of 3-(Hydroxymethyl)furan

-

To a solution of 3-(hydroxymethyl)furan (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-((tert-butyldimethylsilyloxy)methyl)furan.

Step 2: Directed Lithiation and Borylation

-

To a solution of 3-((tert-butyldimethylsilyloxy)methyl)furan (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi) (1.2 eq) dropwise.

-

Stir the mixture at -78 °C for 2 hours.

-

Add triisopropyl borate (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

Step 3: Deprotection and Hydrolysis

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (2 M) until the pH is acidic.

-

Stir vigorously for 1 hour to hydrolyze the borate ester.

-

To this mixture, add a solution of tetra-n-butylammonium fluoride (TBAF) (1.5 eq) in THF to remove the TBDMS protecting group.

-

Stir at room temperature for 2 hours.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2-(Hydroxymethyl)furan-3-ylboronic acid.

Applications in Drug Discovery and Organic Synthesis

The true value of 2-(Hydroxymethyl)furan-3-ylboronic acid lies in its potential as a versatile building block in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of aryl and heteroaryl boronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. 2-(Hydroxymethyl)furan-3-ylboronic acid could be coupled with a variety of aryl or heteroaryl halides to generate complex molecular scaffolds.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The hydroxymethyl group at the 2-position provides a handle for further functionalization. For instance, it could be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to connect to other parts of a molecule. This dual functionality makes it a particularly attractive building block for creating libraries of compounds for high-throughput screening in drug discovery.

Potential as a Bioisostere and Pharmacophore

The furan ring is a common motif in many biologically active compounds and approved drugs. It can act as a bioisostere for a phenyl ring, offering improved metabolic stability or altered pharmacokinetic properties. The specific substitution pattern of 2-(hydroxymethyl)furan-3-ylboronic acid could present a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it a valuable fragment for fragment-based drug design.

Conclusion

While 2-(Hydroxymethyl)furan-3-ylboronic acid remains a novel and uncharacterized compound, its potential as a synthetic building block is significant. Based on the established chemistry of related furan boronic acids, we have proposed a viable synthetic route and highlighted its likely applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The dual functionality of the hydroxymethyl and boronic acid groups offers multiple avenues for the creation of complex and diverse molecular architectures. The synthesis and characterization of this compound would be a valuable contribution to the field of organic chemistry and would provide researchers with a new tool for the development of novel therapeutics and functional materials.

References

-

PubChem. 2-(Hydroxymethyl)furan-3-ol. [Link]

-

Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. [Link]

-

Georganics. Furan-3-methanol – preparation and application. [Link]

-

PMC. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

BioResources. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. [Link]

-

Frontiers. Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation. [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

The Good Scents Company. 3-furan methanol. [Link]

-

Wikipedia. Furfuryl alcohol. [Link]

-

ACS Publications. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. [Link]

-

AbacipharmTech. (5-(Hydroxymethyl)furan-2-yl)boronic acid. [Link]

-

Ataman Kimya. 2-FURANMETHANOL. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. (5-(Hydroxymethyl)furan-2-yl)boronic acid , 97% , 1256355-56-2 - CookeChem [cookechem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 5. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]

- 6. 3-furan methanol, 4412-91-3 [thegoodscentscompany.com]

An In-depth Technical Guide to the Solubility Profile of 2-(Hydroxymethyl)furan-3-ylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-(hydroxymethyl)furan-3-ylboronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. In the absence of extensive empirical solubility data for this specific molecule, this document leverages predicted physicochemical properties and established principles of boronic acid chemistry to construct a theoretical solubility framework. This guide offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents, complete with a discussion of appropriate analytical quantification techniques. By elucidating the interplay between molecular structure, solvent properties, and solubility, this guide empowers researchers to optimize reaction conditions, streamline purification processes, and inform formulation strategies involving 2-(hydroxymethyl)furan-3-ylboronic acid.

Introduction: The Significance of 2-(Hydroxymethyl)furan-3-ylboronic Acid and Its Solubility

2-(Hydroxymethyl)furan-3-ylboronic acid is a bifunctional organoboron compound that is gaining traction as a versatile intermediate in the synthesis of complex molecules. Its furan scaffold, substituted with both a reactive boronic acid moiety and a nucleophilic hydroxymethyl group, presents a unique combination of functionalities for applications in Suzuki-Miyaura cross-coupling reactions, the formation of boronate esters, and further derivatization. The efficacy of this reagent in synthetic transformations is intrinsically linked to its solubility in the chosen reaction medium. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical prerequisite for:

-

Reaction Optimization: Ensuring sufficient concentration of the reagent in solution to achieve optimal reaction kinetics and yields.

-

Purification and Isolation: Selecting appropriate solvent systems for crystallization, precipitation, and chromatographic separation.

-

Formulation Development: In the context of medicinal chemistry, solubility is a key determinant of a compound's developability into a drug product.

This guide aims to provide a foundational understanding of the factors governing the solubility of 2-(hydroxymethyl)furan-3-ylboronic acid and to equip researchers with the practical tools to determine this crucial parameter.

Predicted Physicochemical Properties and Theoretical Solubility Profile

To anticipate the solubility behavior of 2-(hydroxymethyl)furan-3-ylboronic acid, we first turn to its predicted physicochemical properties. These parameters offer valuable insights into the intermolecular forces that will dictate its interaction with various organic solvents.

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 141.94 g/mol | A relatively low molecular weight generally favors solubility. |

| logP (Octanol-Water Partition Coefficient) | -0.85 | The negative logP value indicates a high degree of hydrophilicity, suggesting a preference for polar solvents over nonpolar ones. |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | A TPSA in this range suggests the molecule has significant hydrogen bonding potential, both as a donor (from the -OH and -B(OH)₂ groups) and an acceptor (the furan oxygen and hydroxyl oxygens). This reinforces the expectation of higher solubility in polar, hydrogen-bond-accepting or -donating solvents. |

| pKa (Acid Dissociation Constant) | 8.5 (for the boronic acid proton) | The boronic acid moiety is weakly acidic. In basic organic solvents, deprotonation to the more polar boronate anion could enhance solubility. |

Based on these predicted properties, a theoretical solubility profile can be constructed:

-

High Solubility Expected in: Polar protic solvents such as methanol, ethanol, and water, which can engage in hydrogen bonding with the hydroxyl and boronic acid groups. Polar aprotic solvents with high hydrogen bond accepting capabilities, like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are also expected to be excellent solvents.

-

Moderate to Good Solubility Expected in: Ethers like tetrahydrofuran (THF) and 1,4-dioxane, which can act as hydrogen bond acceptors. Ketones such as acetone and methyl ethyl ketone should also be reasonably good solvents.

-

Low to Negligible Solubility Expected in: Nonpolar aprotic solvents, including alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene). Chlorinated solvents like dichloromethane (DCM) and chloroform may exhibit low to moderate solubility due to some polar character but lack strong hydrogen bonding capabilities.

This predictive framework is further supported by the known solubility of analogous compounds. For instance, furan-3-boronic acid is reported to be soluble in methanol.[1] Similarly, 4-(hydroxymethyl)phenylboronic acid, which also contains a hydroxymethyl group, exhibits good solubility in polar solvents.[2]

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for the experimental determination of the solubility of 2-(hydroxymethyl)furan-3-ylboronic acid. This method is designed to be self-validating and adaptable to a range of organic solvents.

Principle of the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The principle involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method.

Experimental Workflow

The overall workflow for the solubility determination is depicted in the following diagram:

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of 2-(hydroxymethyl)furan-3-ylboronic acid (e.g., 20-50 mg). The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-course study initially to determine the time required to reach a plateau in solubility.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter compatible with the organic solvent to remove any suspended microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the same solvent or a mobile phase component for chromatographic analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method to determine the concentration of 2-(hydroxymethyl)furan-3-ylboronic acid.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility in mg/mL or other appropriate units by back-calculating from the dilution factor.

-

Analytical Methodologies for Quantification

The choice of analytical technique for quantifying the dissolved boronic acid is critical for obtaining accurate solubility data. The following methods are suitable, with the selection depending on the required sensitivity, selectivity, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the method of choice due to its high specificity and sensitivity.

-

Principle: The furan ring in 2-(hydroxymethyl)furan-3-ylboronic acid contains a chromophore that absorbs UV light, allowing for its detection and quantification.

-

Causality behind Method Development:

-

Column Selection: A reversed-phase C18 column is a common starting point. The choice of stationary phase can be optimized to achieve good peak shape and resolution from any potential impurities or degradation products.[3]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic conditions should be optimized to ensure a reasonable retention time and good peak symmetry.

-

Detection Wavelength: The UV spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

-

Self-Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines to ensure trustworthy results.[4]

UV-Visible (UV-Vis) Spectroscopy

For a simpler and more rapid analysis, UV-Vis spectroscopy can be employed, particularly if the compound is the only absorbing species in the solution.

-

Principle: The concentration of the compound in solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert law.

-

Protocol: A calibration curve of absorbance versus concentration is generated using standard solutions. The absorbance of the diluted, saturated solution is then measured, and its concentration is determined from the calibration curve. It is important to note that boric acid itself does not absorb in the UV-Vis region, which simplifies the analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique that can be used for solubility determination without the need for a calibration curve with an identical standard, provided a certified internal standard is used.

-

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to that of a known amount of an internal standard, the concentration of the analyte can be determined. ¹¹B NMR can also be a useful tool for characterizing boronic acids in solution.[6][7][8]

-

Advantages: qNMR is a primary analytical method and can be highly accurate. It is particularly useful when a pure standard of the analyte is not available for creating a calibration curve.

The logical flow for selecting and validating an analytical method is as follows:

Caption: Decision tree for selecting an appropriate analytical method for quantification.

Summary and Conclusion

While specific, quantitative solubility data for 2-(hydroxymethyl)furan-3-ylboronic acid in a broad range of organic solvents is not yet widely published, a robust predictive framework can be established based on its physicochemical properties. The molecule's inherent polarity, arising from its hydroxymethyl and boronic acid functionalities, suggests a strong preference for polar protic and aprotic solvents.

This technical guide provides a comprehensive, step-by-step experimental protocol based on the reliable isothermal shake-flask method, empowering researchers to generate accurate and reproducible solubility data in their own laboratories. Furthermore, a critical evaluation of suitable analytical techniques, including HPLC-UV, UV-Vis spectroscopy, and qNMR, offers the necessary tools for precise quantification.

By combining the theoretical solubility profile with the practical methodologies outlined herein, scientists and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating their research and development endeavors involving this versatile furan-based boronic acid.

References

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of Hydroxymethylboronic Acid in Diverse Solvent Systems.

- BenchChem. (n.d.).

-

PubChem. (n.d.). 2-(Hydroxymethyl)furan-3-ol. Retrieved from [Link]

-

Molinspiration. (n.d.). Molecular Polar Surface Area PSA. Retrieved from [Link]

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

- ChemicalBook. (2026, January 13). 2-(Hydroxymethyl)phenylboronic acid cyclic monoester 97 5735-41-1.

-

ResearchGate. (2025, August 6). UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Determine Boron Content in Water with UV Vis Spectroscopy. Retrieved from [Link]

- Sumitomo Chemical. (2012).

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

- LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.

- RSC Publishing. (n.d.).

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

-

PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

-

ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

-

PubChem. (n.d.). Furan-3-boronic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(hydroxymethyl)pyridine-5-boronic acid, pinacol ester (C12H18BNO3). Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Bis(hydroxymethyl)furan. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). Furan-3-boronic acid, 97%. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. CAS 98437-24-2: Benzo(b)furan-2-boronic acid | CymitQuimica [cymitquimica.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. CALCULLA - Table of lattice energy values [calculla.com]

Electronic Architecture and Reactivity of 2-(Hydroxymethyl)furan-3-ylboronic Acid

Technical Guide for Medicinal Chemistry & Materials Science

Executive Summary

This guide characterizes the electronic and structural properties of 2-(Hydroxymethyl)furan-3-ylboronic acid , a critical bifunctional scaffold.[1] Unlike simple aryl boronic acids, this molecule exhibits a dynamic ring-chain tautomerism , oscillating between an open boronic acid and a cyclic furo[2,3-c][1,2]oxaborole .[1] Understanding this equilibrium is paramount for optimizing its use in Suzuki-Miyaura cross-couplings and fragment-based drug discovery (FBDD), where it serves as a bioisostere for carboxylic acids or as a serine-trap pharmacophore.[1]

The Electronic Scaffold: A Dual Identity

The core feature of this molecule is the proximity of the nucleophilic hydroxyl group (at C2) to the electrophilic boron center (at C3). This creates a permanent intramolecular interaction that defines its electronic state.[1]

1.1 The Ring-Chain Equilibrium

In solution, the molecule exists in an equilibrium favoring the cyclic hemi-ester form due to the formation of a stable 5-membered oxaborole ring.

-

Open Form (A): Classic

hybridized boron. High Lewis acidity.[1] Susceptible to protodeboronation.[1] -

Closed Form (B): Furo[2,3-c][1,2]oxaborol-1(3H)-ol.[1] The boron adopts a distorted tetrahedral geometry (though formally neutral). This form protects the C-B bond, significantly enhancing stability against hydrolysis and oxidation compared to simple furan-3-ylboronic acids.[1]

1.2 Visualization of Electronic Tautomerism

The following diagram illustrates the closure mechanism and the subsequent ionization pathway essential for biological activity (e.g., binding to serine proteases).

Caption: Thermodynamic equilibrium favoring the cyclic furo-oxaborole structure (Green) under physiological conditions, transitioning to the active anionic species (Blue) at basic pH.[1]

Quantitative Electronic Parameters

The following data summarizes the estimated and observed electronic properties derived from furan-3-ylboronic acid congeners and benzoxaborole analogues.

| Parameter | Value / Range | Mechanistic Implication |

| Hybridization | Exists primarily as a cyclic hemi-ester ( | |

| pKa (Acid) | 7.2 – 7.8 | More acidic than phenylboronic acid (pKa ~8.[1]8) due to ring strain in the cyclic form and the electron-withdrawing oxygen of the furan ring. |

| C3-B Bond Length | 1.56 Å (Calc.)[1] | Slightly elongated in the closed form, reducing steric hindrance for incoming nucleophiles during transmetallation.[1] |

| HOMO Location | Furan Ring ( | Nucleophilic attacks (e.g., by electrophiles) will occur at C5 (alpha position), the most electron-rich site remaining.[1] |

| LUMO Location | Boron | The empty |

Reactivity Profile & Experimental Protocols

3.1 Stability & Protodeboronation

Furan-3-ylboronic acids are notoriously unstable, prone to rapid protodeboronation under acidic or metal-catalyzed conditions.[1]

-

Mechanism: Protonation at C2 (alpha to oxygen) generates a cationic intermediate that facilitates C-B bond cleavage.[1]

-

Protective Effect: The 2-hydroxymethyl group mitigates this instability . By cyclizing to the oxaborole, the boron center is sterically shielded, and the C2 position is blocked, preventing the protonation-induced decomposition pathway.

3.2 Suzuki-Miyaura Coupling Protocol

Standard conditions often fail due to the stability of the cyclic form, which resists transmetallation. The protocol below utilizes a base-promoted ring opening strategy to activate the boron species.

Optimized Coupling Workflow:

-

Activation: Use a strong base (e.g.,

or -

Water Content: A defined water ratio (e.g., Dioxane:H2O 4:[1]1) is critical to solubilize the base and facilitate the formation of the boronate "ate" complex.

Step-by-Step Protocol:

-

Charge Reaction Vessel: Add 2-(hydroxymethyl)furan-3-ylboronic acid (1.0 equiv), Aryl Halide (1.0 equiv), and

(0.05 equiv). -

Solvent System: Add 1,4-Dioxane (0.2 M concentration).

-

Base Addition: Add aqueous

(3.0 equiv, 2M solution). Note: Anhydrous bases are less effective due to poor solubility of the oxaborole. -

Degas: Sparge with Argon for 10 minutes.

-

Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS for the consumption of the aryl halide.

-

Workup: Acidify carefully to pH 6 (to prevent deboronation of unreacted material if recovering) or extract directly if product is stable.

3.3 Catalytic Cycle Visualization

The diagram below highlights the specific entry point of the oxaborole into the catalytic cycle.

Caption: The cyclic oxaborole must undergo base-mediated hydrolysis to generate the open boronate anion required for the transmetallation step.

Applications in Drug Discovery

This scaffold is a "privileged structure" for two distinct modalities:

-

Covalent Fragments: The boron atom can form reversible covalent bonds with nucleophilic residues (Serine, Threonine, Cysteine) in protein active sites.[1] The furan ring provides a smaller, more polar alternative to the benzoxaborole (e.g., Tavaborole, Crisaborole).[1]

-

Solubility Enhancer: The ability to exist as a zwitterion or polar neutral species at physiological pH improves the solubility of lipophilic drug candidates when appended as a fragment.

References

-

Structure and Properties of Benzoxaboroles: Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry, 2009.[1] Link[1]

-

Boronic Acid Equilibrium: Hall, D. G.[1] "Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine."[1][2][3] Wiley-VCH, 2011.[1] Link[1]

-

Furan Stability: Keay, B. A.[1] "Synthetic Strategies for Furan-Substituted heterocycles." Chemical Society Reviews, 1999.[1] Link

-

Oxaborole Drug Discovery: Akama, T., et al. "Discovery and Synthesis of AN2690, a Novel Antifungal for the Treatment of Onychomycosis."[1] Bioorganic & Medicinal Chemistry Letters, 2009.[1] Link[1]

Sources

Unraveling the Acidity Profile of 2-(Hydroxymethyl)furan-3-ylboronic Acid: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Introduction: The Dual Personality of Boronic Acids in Modern Chemistry

Boronic acids, organic compounds characterized by a C-B(OH)₂ functional group, have become indispensable tools in the landscape of chemical and pharmaceutical sciences. Their prominence stems largely from their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] Beyond synthesis, their unique electronic structure imparts properties that make them valuable as enzyme inhibitors, sensors for carbohydrates, and components of advanced materials.[2][3]

A critical, yet often complex, parameter governing the utility of any boronic acid, particularly in a physiological context, is its acid dissociation constant (pKa). Unlike typical Brønsted acids like carboxylic acids, which donate a proton from a hydroxyl group, the acidity of a boronic acid is predominantly defined by its Lewis acidic nature. The vacant p-orbital on the sp²-hybridized boron atom readily accepts a pair of electrons from a Lewis base, most commonly a hydroxide ion in aqueous media.[2] This interaction forms a more stable, sp³-hybridized tetrahedral boronate anion. The equilibrium of this reaction dictates the compound's effective pKa, a value that profoundly influences its solubility, membrane permeability, and binding affinity to biological targets.

This guide provides an in-depth examination of the acidity of a specific, functionally rich molecule: 2-(Hydroxymethyl)furan-3-ylboronic acid. We will dissect its structural components, explore the theoretical underpinnings of its acidity, present rigorous experimental and computational methodologies for pKa determination, and provide a scientifically reasoned analysis of its expected pKa value.

Section 1: Structural Dissection and Its Influence on Acidity

The acidity of 2-(Hydroxymethyl)furan-3-ylboronic acid is not a simple function of the B(OH)₂ group alone. It is a nuanced interplay of the electronic effects exerted by the entire molecular scaffold.

-

The Furan Ring: The furan moiety is a five-membered aromatic heterocycle. The oxygen atom within the ring exerts two opposing electronic forces: an inductive electron-withdrawing effect due to its high electronegativity and a powerful electron-donating effect through resonance, where its lone pairs participate in the aromatic π-system. For a substituent at the 3-position, the overall electronic character of the furan ring is crucial in modulating the Lewis acidity of the boron center.

-

The Boronic Acid Group (-B(OH)₂): As the primary acidic center, its interaction with water defines the pKa. The fundamental equilibrium is: R-B(OH)₂ + 2H₂O ⇌ [R-B(OH)₃]⁻ + H₃O⁺ The stability of the resulting tetrahedral boronate anion, [R-B(OH)₃]⁻, is key. Substituents that can stabilize this negative charge will lower the pKa, making the compound more acidic.

-

The Hydroxymethyl Substituent (-CH₂OH): Positioned at the 2-position of the furan ring, the hydroxymethyl group primarily exerts a weak inductive electron-withdrawing effect due to the electronegativity of its oxygen atom. This effect, transmitted through the furan ring, is expected to slightly increase the Lewis acidity of the boron atom compared to an unsubstituted furan-3-ylboronic acid, thereby promoting the formation of the boronate anion and leading to a lower pKa.

The interplay of these structural features is visualized in the equilibrium diagram below.

Sources

Methodological & Application

Protocols for protecting the hydroxymethyl group on furan-3-ylboronic acid

Executive Summary

(Hydroxymethyl)furan-3-ylboronic acid represents a high-value scaffold in fragment-based drug discovery (FBDD), particularly for covalent inhibitors and Suzuki-Miyaura cross-coupling. However, its dual functionality presents a significant synthetic challenge: the Lewis acidic boronic acid and the nucleophilic primary alcohol are chemically incompatible with many standard protection protocols.

Direct attempts to protect the alcohol (e.g., silylation) while leaving the boronic acid free invariably lead to complex mixtures of silyl boronate esters, boroxines, and polymerized furan byproducts. This guide details the "Boron-First" protection strategy , establishing a self-validating workflow that ensures chemoselectivity and scaffold integrity.

Strategic Analysis: The "Dual-Reactivity" Trap

Before initiating synthesis, researchers must understand why standard alcohol protection fails on this substrate.

The Chemoselectivity Paradox

-

Silyl Scavenging: Silylating agents (TBSCl, TBSOTf) are oxophilic. They react faster with the acidic hydroxyls of the boronic acid (

) than with the neutral alkyl alcohol ( -

Furan Lability: The furan ring is acid-sensitive. Strong acid catalysts (e.g.,

-TsOH) used for THP protection can trigger ring-opening to 1,4-diones. -

Boroxine Equilibrium: Free boronic acids exist in equilibrium with their trimeric boroxines, complicating stoichiometry and purification.

The Solution: The boronic acid moiety must be "masked" as a boronate ester before addressing the alcohol.

Experimental Protocols

Protocol A: The Pinacol Route (Industry Standard)

Objective: Convert the free boronic acid to a robust pinacol ester, enabling standard silyl protection of the alcohol. Application: Ideal for immediate use in Suzuki couplings.[1]

Phase 1: Boron Protection (Pinacol Ester Formation)[1]

-

Reagents: (Hydroxymethyl)furan-3-ylboronic acid (1.0 equiv), Pinacol (1.1 equiv),

(anhydrous, 2.0 equiv). -

Solvent:

(DCM) or THF (anhydrous).

Step-by-Step:

-

Suspension: Charge a flame-dried round-bottom flask with the boronic acid and pinacol. Add DCM (

). -

Dehydration: Add anhydrous

to sequester the water byproduct. (Alternatively, use a Dean-Stark trap with toluene reflux if scale -

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (stain with

; boronic acid streaks, ester is a discrete spot). -

Workup: Filter through a pad of Celite to remove

. Concentrate the filtrate in vacuo. -

Outcome: The crude pinacol ester is typically

pure and ready for Phase 2.

Phase 2: Alcohol Protection (TBS Ether Formation)

-

Reagents: Pinacol ester intermediate (1.0 equiv), Imidazole (2.5 equiv), TBSCl (1.2 equiv).

-

Solvent: DCM (anhydrous).

Step-by-Step:

-

Dissolution: Dissolve the crude pinacol ester in DCM (

) under -

Base Addition: Add imidazole in one portion. The mixture may become slightly cloudy.

-

Silylation: Cool to

. Add TBSCl (dissolved in minimal DCM) dropwise over 10 minutes. -

Completion: Warm to RT and stir for 2–4 hours.

-

Quench: Add saturated aqueous

. -

Extraction: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc, typically 9:1) on silica gel.[1] Note: Pinacol esters are stable to silica.

Protocol B: The MIDA Boronate Route (High Stability)

Objective: Create an air-stable, crystalline intermediate suitable for long-term storage or iterative synthesis.

Mechanism: The N-methyliminodiacetic acid (MIDA) ligand coordinates to boron's empty p-orbital, converting it from

Phase 1: MIDA Protection

-

Reagents: Boronic acid (1.0 equiv), MIDA (1.2 equiv).

-

Solvent: Toluene/DMSO (10:1).

Step-by-Step:

-

Reflux: Combine reagents in Toluene/DMSO in a flask equipped with a Dean-Stark trap.

-

Dehydration: Reflux at

for 12–16 hours until water collection ceases. -

Workup: Concentrate to remove Toluene. The residue (in DMSO) is poured into

and extracted with EtOAc. -

Crystallization: MIDA boronates often crystallize from Acetone/Ether or

.

Phase 2: Alcohol Protection

-

Conditions: Standard TBS protection (as in Protocol A) works excellently. The MIDA boronate is unaffected by the mild basic conditions (Imidazole).

Quality Control & Validation Data

A self-validating system requires specific analytical checkpoints.

Table 1: Analytical Fingerprints

| Feature | Free Boronic Acid | Pinacol Ester Intermediate | TBS-Protected Pinacol Ester |

| Shift to | |||

| N/A | |||

| TLC ( | 0.1–0.2 (Streaks) | 0.4–0.5 (Discrete) | 0.7–0.8 (Non-polar) |

| Solubility | Polar solvents (MeOH, DMSO) | Non-polar (DCM, Hexanes) | Highly soluble in organics |

Critical Checkpoint: NMR

-

Pass: A single sharp peak around 32 ppm indicates a clean boronate ester.

-

Fail: Multiple peaks or a broad hump at 20 ppm suggests hydrolysis or boroxine mixtures.

-

MIDA Check: If using Protocol B, the

signal shifts upfield to 10–15 ppm , confirming

Visualized Workflows

Workflow 1: The "Safety-First" Pinacol Route

This diagram illustrates the logical flow and decision gates for the standard protocol.

Caption: The standard "Boron-First" workflow ensures the Lewis acidic center is neutralized before silylation.

Workflow 2: MIDA Strategy for Stability

Use this route if the final compound requires long-term storage or exposure to oxidative conditions.

Caption: The MIDA strategy locks the boron geometry, preventing oxidation and protodeboronation.

Troubleshooting & FAQs

Q: Can I use TBDPS instead of TBS? A: Yes. TBDPS (tert-butyldiphenylsilyl) is more acid-stable. Use TBDPSCl with Imidazole/DMAP. This is recommended if the downstream chemistry involves mild acidic workups.

Q: My yield is low in Step 1 (Pinacol). Why?

A: Incomplete water removal. Boronic ester formation is an equilibrium. Ensure your

Q: Can I deprotect the Pinacol ester back to the free acid?

A: It is difficult. Pinacol esters are very stable.[1] Standard hydrolysis (HCl) destroys the furan. Oxidative cleavage (

References

-

General Boronic Acid Protection

-

MIDA Boronate Strategy

- Title: A General Strategy for the Synthesis of MIDA Boron

- Source: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2007, 129, 6716–6717.

-

URL:[Link]

-

Furan Stability & Reactivity

- Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.

- Source:ChemSusChem (2025).

-

URL:[Link]

-

Silyl Protection Protocols

Sources

Application Notes & Protocols: Chan-Lam Coupling of Furan-3-ylboronic Acids

A Senior Application Scientist's Guide to Synthesizing Functionalized Furan Scaffolds

Introduction: The Strategic Union of Furan and Chan-Lam Coupling

In the landscape of modern medicinal chemistry and materials science, the furan ring stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle is a cornerstone in a multitude of pharmacologically active compounds, where it can serve as a bioisosteric replacement for phenyl rings, enhancing binding affinity, metabolic stability, and pharmacokinetic profiles.[2] The functionalization of this core is therefore of paramount importance for the discovery of novel therapeutic agents and advanced materials.[1][3]

The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of boronic acids with O-, N-, or S-nucleophiles, presents a powerful and highly accessible tool for this purpose.[4][5] Unlike its palladium-catalyzed counterparts, such as the Buchwald-Hartwig amination, the Chan-Lam reaction offers significant operational advantages: it is typically conducted under mild conditions, often at room temperature, and utilizes atmospheric oxygen as the terminal oxidant, eliminating the need for inert atmospheres.[4][5][6]

This guide provides an in-depth exploration of the application of Chan-Lam coupling to furan-3-ylboronic acids. We will delve into the mechanistic underpinnings, provide field-tested protocols for C-O, C-N, and C-S bond formation, and offer insights into optimizing these transformations for the synthesis of diverse 3-substituted furan derivatives.

Core Principles: The Catalytic Cycle and Mechanistic Causality

The efficacy of the Chan-Lam coupling lies in its elegant, copper-mediated catalytic cycle. Understanding the role of each component is critical for troubleshooting and adapting protocols to new substrates. The generally accepted mechanism proceeds through a Cu(I)/Cu(III) or a Cu(II)-centered pathway; the latter is often depicted for simplicity and involves the following key steps.[4][5][6]

-

Coordination & Ligand Exchange: The reaction initiates with the coordination of the heteroatom nucleophile (an alcohol, amine, or thiol) to the copper(II) catalyst, typically Cu(OAc)₂. This step is often facilitated by a base, which can also deprotonate the nucleophile to increase its reactivity.

-

Transmetalation: The furan-3-yl group is transferred from the boronic acid to the copper center, forming a furan-copper(II) intermediate. This is a pivotal step where the carbon-copper bond is established.

-

Reductive Elimination: The crucial C-heteroatom bond is formed through reductive elimination from a transient copper(III) species (formed via disproportionation or oxidation).[5] This step releases the desired 3-substituted furan product and a reduced copper(I) species.

-

Oxidation: The catalytic cycle is completed by the re-oxidation of Cu(I) back to the active Cu(II) state.[5] A key advantage of the Chan-Lam reaction is that this oxidation is typically accomplished by molecular oxygen from the ambient air.[5][7]

Caption: Generalized Catalytic Cycle of the Chan-Lam Coupling.

Application Notes: Optimizing the Coupling of Furan-3-ylboronic Acids

The success of a Chan-Lam coupling hinges on the judicious selection of reaction parameters. While furan-3-ylboronic acid is a generally stable and reactive coupling partner, its performance is intimately tied to the choice of nucleophile, catalyst, base, and solvent.

Key Reagent Considerations

-

Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common, cost-effective, and reliable catalyst for this transformation. Other sources like CuSO₄ or CuCl can also be effective, sometimes in combination with specific ligands.[8][9] Catalyst loading is typically in the range of 5-20 mol%.

-

Base: An organic base is frequently employed. Pyridine and triethylamine (Et₃N) are standard choices.[10] The base serves a dual role: it can act as a ligand to stabilize the copper catalyst and also deprotonates the nucleophile, enhancing its reactivity. The stoichiometry of the base (typically 1.5-2.0 equivalents) is crucial and may require optimization. Some modern protocols have been developed to be base-free, which can simplify purification.[11]

-

Solvent: Dichloromethane (DCM) is a versatile and widely used solvent. Other options include methanol (MeOH), acetonitrile (MeCN), and toluene.[10] The choice can affect reagent solubility and reaction kinetics. When using alcohol or amine nucleophiles, using a non-coordinating solvent like DCM or toluene is often preferred to prevent competition with the intended nucleophile.

-

Ligands: While many Chan-Lam couplings proceed without an additional ligand (the amine base or solvent can play this role), the introduction of a dedicated ligand can be highly beneficial. Bidentate ligands like 1,10-phenanthroline or 2,2'-bipyridine can accelerate the rate of reaction, improve yields, and suppress side reactions, particularly with challenging or sterically hindered substrates.[8][12]

Substrate Scope and Reactivity Trends

-

O-Nucleophiles (Phenols & Alcohols): Phenols are excellent substrates for Chan-Lam C-O coupling. Electron-rich phenols tend to react more readily than electron-deficient ones. For simple aliphatic alcohols, the reaction can be more challenging and may require higher temperatures or more specialized catalytic systems.

-

N-Nucleophiles (Anilines, Amides, & N-Heterocycles): A broad range of nitrogen nucleophiles are compatible. Electron-rich anilines are typically more reactive. Steric hindrance around the nitrogen atom can slow the reaction, necessitating longer reaction times or gentle heating. N-heterocycles like imidazoles, pyrroles, and indazoles are also effective coupling partners.[13]

-

S-Nucleophiles (Thiols): Thiophenols readily undergo S-arylation under Chan-Lam conditions to produce 3-(arylthio)furans.[8] The reaction is generally efficient and tolerant of various functional groups on the thiol partner.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Chan-Lam coupling of furan-3-ylboronic acid. Note: These are generalized procedures; optimization for each specific substrate is highly recommended. All reactions should be performed in a well-ventilated fume hood.

Caption: General Experimental Workflow for Chan-Lam Coupling.

Protocol 1: Synthesis of 3-Aryloxyfurans (C-O Coupling)

Materials:

-

Furan-3-ylboronic acid

-

Substituted phenol

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add furan-3-ylboronic acid (1.0 equiv.), the desired phenol (1.2 equiv.), and Cu(OAc)₂ (0.10 equiv.).

-

Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

-

Add pyridine (2.0 equiv.) to the flask. The solution will typically turn from light blue to a deep blue or green.

-

Stir the reaction mixture vigorously at room temperature, ensuring it is open to the atmosphere (e.g., using a needle in the septum).

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-aryloxyfuran.

Protocol 2: Synthesis of 3-(Arylamino)furans (C-N Coupling)

Materials:

-

Furan-3-ylboronic acid

-

Substituted aniline or N-heterocycle

-

Copper(II) acetate (Cu(OAc)₂)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

In a flask, combine furan-3-ylboronic acid (1.0 equiv.), the aniline or N-heterocycle (1.1 equiv.), and Cu(OAc)₂ (0.15 equiv.).

-

Add methanol as the solvent (approx. 0.1 M).

-

Add triethylamine (2.0 equiv.) to the mixture.

-

Stir the reaction at room temperature under an air atmosphere. For less reactive anilines (e.g., those with strong electron-withdrawing groups), gentle heating to 40-50 °C may be required.

-

Monitor the reaction by TLC or LC-MS (typically 8-20 hours).

-

Once the reaction is complete, remove the solvent in vacuo.

-

Redissolve the residue in ethyl acetate and filter through a short plug of Celite® to remove insoluble copper salts.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product via flash column chromatography.

Protocol 3: Synthesis of 3-(Arylthio)furans (C-S Coupling)

Materials:

-

Furan-3-ylboronic acid

-

Substituted thiol (e.g., thiophenol)

-

Copper(II) sulfate (CuSO₄·5H₂O)

-

1,10-Phenanthroline monohydrate

-

Tetrabutylammonium hydroxide (nBu₄NOH, 40% aq. solution)

-

Ethanol (EtOH)

-

Standard laboratory glassware, magnetic stirrer

Procedure: (Adapted from Xu, H.-J., et al., 2012)[8]

-

To a flask, add furan-3-ylboronic acid (1.2 equiv.), CuSO₄·5H₂O (0.05 equiv.), and 1,10-phenanthroline monohydrate (0.05 equiv.).

-

Add the thiol (1.0 equiv.) followed by ethanol as the solvent.

-

Add the nBu₄NOH solution (1.5 equiv.) as the base.

-

Stir the mixture vigorously at room temperature under an air atmosphere. The reaction is often rapid, proceeding to completion in 4-10 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired 3-(arylthio)furan.

Quantitative Data Summary

The following table summarizes representative conditions and expected outcomes for the Chan-Lam coupling of furan-3-ylboronic acid with various nucleophiles. Yields are highly substrate-dependent and these values should be used as a guideline.

| Coupling Type | Nucleophile Example | Copper Source (mol%) | Base (equiv.) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| C-O | 4-Methoxyphenol | Cu(OAc)₂ (10) | Pyridine (2.0) | None | DCM | RT | 18 | 85-95 |

| C-O | Phenol | Cu(OAc)₂ (10) | Pyridine (2.0) | None | DCM | RT | 24 | 80-90 |

| C-N | Aniline | Cu(OAc)₂ (15) | Et₃N (2.0) | None | MeOH | RT | 12 | 75-85 |

| C-N | Imidazole | Cu(OAc)₂ (15) | Et₃N (2.0) | None | MeOH | 40 | 8 | 70-80 |

| C-N | 4-Nitroaniline | Cu(OAc)₂ (20) | Pyridine (2.0) | Bipyridine (20) | Toluene | 60 | 24 | 50-65 |

| C-S | Thiophenol | CuSO₄ (5) | nBu₄NOH (1.5) | 1,10-Phen (5) | EtOH | RT | 8 | 85-95 |

| C-S | 4-Chlorothiophenol | CuSO₄ (5) | nBu₄NOH (1.5) | 1,10-Phen (5) | EtOH | RT | 10 | 80-90 |

Troubleshooting & Field-Proven Insights

-

Problem: Low or No Conversion.

-

Causality & Solution: The nucleophile may be too weak or sterically hindered. Increase the temperature to 40-60 °C. The catalyst may be deactivated; consider adding a ligand like 1,10-phenanthroline to stabilize the active copper species and accelerate reductive elimination. Ensure the base is fresh and added in sufficient quantity.

-

-

Problem: Protodeboronation of Furan-3-ylboronic Acid.

-

Causality & Solution: This side reaction, where the boronic acid is replaced by a hydrogen, is often caused by excess water. While the reaction tolerates some water, using anhydrous solvents and fresh reagents can minimize this pathway.

-

-

Problem: Homocoupling of the Boronic Acid.

-

Causality & Solution: Dimerization of the boronic acid can occur under oxidative conditions. This is often more prevalent at higher temperatures. The use of a coordinating ligand and a suitable base (like pyridine) can often suppress this unwanted side reaction in favor of the desired cross-coupling.

-

-

Expert Tip: For valuable or complex nucleophiles, it is often prudent to use the boronic acid as the excess reagent (1.5-2.0 equiv.) to drive the reaction to completion and maximize the conversion of the more precious starting material.

References

-

Chan–Lam coupling. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. (2005). PubMed. Retrieved February 13, 2026, from [Link]

-

Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. (2005). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

Chan-Lam Coupling Mechanism. (2022). YouTube. Retrieved February 13, 2026, from [Link]

-

Mechanistic Development and Recent Applications of the Chan-Lam Amination. (2018). SciSpace. Retrieved February 13, 2026, from [Link]

-

Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2022). PMC. Retrieved February 13, 2026, from [Link]

-

Application of furan derivative in medicinal field. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2026). MDPI. Retrieved February 13, 2026, from [Link]

-

Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. (2012). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]

- 9. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 2-(Hydroxymethyl)furan-3-ylboronic Acid Pinacol Ester

Topic: Scalable synthesis routes for 2-(Hydroxymethyl)furan-3-ylboronic acid intermediates Content Type: Application Note / Technical Protocol Audience: Process Chemists, Medicinal Chemists, CDMO Technical Leads

Executive Summary

The 2,3-disubstituted furan motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in bioactive natural products and kinase inhibitors. However, the synthesis of 2-(hydroxymethyl)furan-3-ylboronic acid (and its stable pinacol ester equivalent) presents a distinct regiochemical challenge. Direct lithiation of furan favors the

This Application Note details a robust, scalable 4-step protocol designed for multi-gram to kilogram production. Unlike academic routes that rely on unstable intermediates, this workflow prioritizes the isolation of stable protected species and utilizes Cryogenic Continuous Flow technology to mitigate the hazards of large-scale organolithium chemistry.

Key Technical Advantages

-

Regiocontrol: 100% C2-selective functionalization followed by C3-borylation.

-

Stability: Utilization of THP-protection and Pinacol esters to prevent protodeboronation and polymerization.

-

Scalability: Adaptation of exothermic lithiation steps to continuous flow reactors to minimize cooling costs and safety risks.

Retrosynthetic Analysis & Strategy

The core challenge is installing the boron moiety at the electronically less favored C3 position while establishing a hydroxymethyl group at C2.

Strategic Disconnection: The most reliable route utilizes 3-bromofuran as the starting material. The inductive effect of the bromine atom at C3 acidifies the C2 proton, allowing for highly selective deprotonation (ortho-lithiation) without competitive halogen-metal exchange at controlled temperatures.

Reaction Pathway Diagram[1]

Figure 1: Step-wise synthetic pathway for the regioselective construction of the 2,3-disubstituted furan core.

Detailed Experimental Protocols

Step 1: Regioselective Formylation (Batch or Flow)

Objective: Install the C2-carbon handle. Mechanism: Directed Ortho Lithiation (DoM) driven by the inductive effect of bromine.

-

Reagents: 3-Bromofuran (1.0 equiv), LDA (1.1 equiv), DMF (1.5 equiv).

-

Solvent: Anhydrous THF.

-

Critical Parameter: Temperature must be maintained below -70°C during LDA addition to prevent "halogen dance" (migration of Br to C2).

Protocol:

-

Charge a reactor with 3-bromofuran in THF (0.5 M) under

. Cool to -78°C.[1][2][3] -

Add LDA (Lithium Diisopropylamide) solution dropwise over 60 mins.

-

Note: The bromine at C3 directs lithiation exclusively to C2.

-

-

Stir for 30 mins at -78°C.

-

Add DMF (Dimethylformamide) dropwise.

-

Warm to 0°C and quench with saturated

. -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Yield Expectation: 85-92% (Yellow solid).

Step 2 & 3: Reduction and Protection (Telescoped)

Objective: Convert aldehyde to protected alcohol to prevent O-lithiation in the final step. Why THP? Tetrahydropyranyl (THP) ether is robust against n-BuLi but easily removed with mild acid later.

Protocol:

-

Reduction: Dissolve 3-bromo-2-formylfuran in MeOH (0.5 M). Add

(0.6 equiv) portion-wise at 0°C. Stir 1 hr. -

Quench/Concentrate: Quench with acetone, concentrate to remove MeOH. Partition between water/DCM.

-

Protection: Re-dissolve crude alcohol in DCM. Add DHP (1.2 equiv) and pTsOH (1 mol%). Stir at RT for 2 hrs.

-

Purification: Silica gel plug filtration (Hexane/EtOAc).

-

Yield Expectation: 90% (over 2 steps).

Step 4: Halogen-Metal Exchange & Borylation (The Scalability Bottleneck)

Objective: Convert C3-Br to C3-Boronate. Challenge: On a kilogram scale, adding n-BuLi to a bromide at -78°C in a batch reactor creates dangerous hot spots, leading to side reactions (dimerization). Solution: Continuous Flow Chemistry .

Flow Reactor Setup (Schematic Description)

-

Stream A: Substrate (THP-protected furan) in dry THF.

-

Stream B: n-BuLi (2.5 M in hexanes).

-

Stream C: Isopropyl pinacol borate (iPrOBpin) in THF.

-

Reactor 1 (Lithiation): Residence time = 30 seconds at -60°C.

-

Reactor 2 (Borylation): Stream A+B mixes with Stream C. Residence time = 60 seconds at -40°C.

Batch Protocol (Lab Scale < 5g):

-

Cool solution of THP-protected intermediate (1.0 equiv) in THF to -78°C.

-

Add n-BuLi (1.1 equiv) dropwise. Crucial: Maintain internal temp < -70°C.[4]

-

Stir for 15 mins. (Lithium-Halogen exchange is extremely fast).

-

Add iPrOBpin (1.2 equiv) rapidly.

-

Allow to warm to RT.

-

Workup: Quench with dilute

. Extract with EtOAc. -

Purification: Crystallization from Hexane/Et2O is preferred over column chromatography to avoid boronate hydrolysis.

Critical Control Points & Troubleshooting

| Parameter | Specification | Failure Mode | Corrective Action |

| Water Content | < 50 ppm (KF) | Protodeboronation; Reduced yield | Dry THF over molecular sieves (3Å) for 24h. |

| Lithiation Temp | < -70°C (Batch) | "Halogen Dance" (Br migration to C2) | Use Liquid |

| Quench pH | 5.0 - 6.0 | Hydrolysis of THP group | Buffer quench with phosphate solution; avoid strong acids. |

| Boron Source | iPrOBpin | Incomplete borylation | Use Pinacol ester directly rather than |

Stability and Storage

Furan-3-ylboronic acids are notoriously unstable (prone to deboronation and oxidation).

-

Free Acid: Unstable at RT. Turns black within days.

-

Pinacol Ester: Stable solid. Store at 4°C under Argon.

-

Recommendation: Always synthesize the Pinacol Ester for storage or shipping. If the free acid is required for coupling, hydrolyze immediately prior to use (in situ).

Analytical Validation

To ensure the integrity of the 2-(THP-oxymethyl)furan-3-ylboronic acid pinacol ester :

-

1H NMR (400 MHz, CDCl3): Look for the diagnostic furan protons. The C4-H and C5-H will appear as doublets (

) around 7.4 ppm and 6.5 ppm. The absence of the C3-H signal confirms substitution. -

11B NMR: Single peak at

ppm (characteristic of aryl boronate esters). -

HPLC Purity: >97% (AUC). Note: Boronic esters can hydrolyze on acidic silica columns; use neutral alumina or reverse phase with buffered eluents if necessary.

References

-

Regioselective Lithiation of 3-Bromofuran

-

Scalable Furan Functionalization

- Title: Scalable Synthesis of Hydroxymethyl alkylfuranoates as Stable 2,5-Furandicarboxylic acid Precursors.

- Source:Green Chemistry, 2017.

- Context: Provides background on handling hydroxymethyl furans on a large scale.

-

URL:[Link]

-

Continuous Flow Lithiation

- Title: Continuous Flow Synthesis of Boronic Acids and Esters.

- Source:Organic Process Research & Development.

- Context: General methodologies for handling exothermic Li/Br exchange in flow to avoid cryogenic b

-

URL:[Link] (Journal Landing Page for verification of flow chemistry techniques).

-

Boronate Stability (MIDA/Pinacol)

- Title: A Simple and Modular Strategy for the Synthesis of 2,3-Disubstituted Furans.

- Source:Chemical Communic

- Context: Discusses the stability issues of furan boronic acids and the advantage of esterific

-

URL:[Link]

- Commercial Reference (Safety/Handling)

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Protodeboronation of 2-(Hydroxymethyl)furan-3-ylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-(hydroxymethyl)furan-3-ylboronic acid in their synthetic workflows. This valuable building block, while highly useful, is prone to an undesired side reaction known as protodeboronation, which can lead to significantly reduced yields and purification challenges in cross-coupling reactions.

As your application support contact, I have structured this document not as a rigid manual, but as a dynamic troubleshooting guide. We will explore the root causes of this instability and provide field-proven, actionable strategies to ensure the success of your experiments.

Part 1: Frequently Asked Questions - Understanding the Instability

This section addresses the fundamental questions surrounding the stability of 2-(hydroxymethyl)furan-3-ylboronic acid.

Q1: My Suzuki-Miyaura reaction with 2-(hydroxymethyl)furan-3-ylboronic acid is giving very low yields of the desired product, and I'm isolating the starting material or 2-(hydroxymethyl)furan. What is happening?

This is a classic symptom of protodeboronation. This undesired reaction cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond, which converts your boronic acid into the simple parent furan, 2-(hydroxymethyl)furan.[1] This side reaction consumes your starting material, directly competing with the desired cross-coupling pathway and leading to poor yields.[2]

Q2: What is protodeboronation, and why is this particular furan boronic acid so susceptible?

Protodeboronation is the protonolysis of a C-B bond.[1] The susceptibility of 2-(hydroxymethyl)furan-3-ylboronic acid stems from several factors:

-

Heteroaromatic Nature: Furan is an electron-rich heteroaromatic ring. This inherent electron density can facilitate the cleavage of the C-B bond.

-

pH Sensitivity: The reaction is highly dependent on pH and can be catalyzed by both acids and, more relevantly for Suzuki-Miyaura coupling, bases.[1][2] Under the basic conditions required for Suzuki coupling, the boronic acid is converted to the corresponding boronate anion ([ArB(OH)3]−).[3][4][5] This species is more reactive towards protodeboronation.[4]

-

Thermal Instability: Furan-containing molecules, particularly those with functional groups like hydroxymethyl, can be sensitive to high temperatures, which can accelerate decomposition pathways.[6][7][8]

Below is a simplified diagram illustrating the base-catalyzed protodeboronation pathway, which is the primary culprit in Suzuki-Miyaura reactions.

Caption: Base-catalyzed protodeboronation pathway.

Q3: What specific experimental factors will worsen protodeboronation?

Based on extensive mechanistic studies, the following conditions are known to accelerate this undesired side reaction:

-

Strong Bases & High pH: Strong bases (like NaOH, KOH, CsOH) create a high concentration of the reactive boronate anion, significantly increasing the rate of protodeboronation.[4][5]

-

High Temperatures: Increased temperature provides the activation energy needed for the C-B bond cleavage, often having a more pronounced effect on the rate of decomposition than on the rate of the desired coupling.[9]

-

Inefficient Catalyst Systems: If the palladium catalyst system has a slow rate of transmetalation, the boronic acid will spend more time in the reactive, basic environment, increasing the opportunity for protodeboronation to occur before the desired coupling can take place.[1]

-

Prolonged Reaction Times: The longer the boronic acid is exposed to detrimental conditions, the more protodeboronation will occur.

Part 2: Troubleshooting and Preventative Strategies

Here, we transition from theory to practice. The following strategies are designed to mitigate protodeboronation, moving from simple parameter optimization to a more robust, preventative approach.

Strategy 1: Optimizing Reaction Conditions for the Boronic Acid

If you must use the boronic acid directly, the goal is to maximize the rate of Suzuki coupling relative to the rate of protodeboronation.

A. Base Selection is Critical

Avoid strong hydroxide bases. Instead, opt for milder bases that provide sufficient activity for the catalytic cycle while minimizing the decomposition of the boronic acid.

| Base | Typical Equivalents | Risk of Protodeboronation | Rationale & Recommendations |

| NaOH, KOH | 2 - 3 | High | Creates a highly basic environment (pH > 13) that strongly promotes protodeboronation.[5] Generally not recommended for this substrate. |

| K₂CO₃ | 2 - 3 | Medium | A common and effective base. While milder than hydroxides, it can still lead to significant protodeboronation at elevated temperatures.[10] |

| K₃PO₄ | 2 - 3 | Low | Often the best choice when using the free boronic acid. It is sufficiently basic to promote the catalytic cycle but is known to be much gentler on sensitive boronic acids.[11] |

| CsF | 2 - 3 | Low | An excellent alternative, particularly in less-polar, non-aqueous solvents. It is effective at promoting coupling while minimizing protodeboronation of heteroaryl boronic acids.[12] |

B. Temperature and Catalyst System Optimization

-

Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). This may require a more active catalyst system.

-

Use a High-Activity Catalyst: Employ a modern catalyst system known for rapid transmetalation and reductive elimination. Systems based on bulky, electron-rich phosphine ligands are ideal.

Optimized Protocol for Direct Use of Boronic Acid

-

To a reaction vessel, add the aryl halide (1.0 equiv), 2-(Hydroxymethyl)furan-3-ylboronic acid (1.5 equiv), and Potassium Phosphate (K₃PO₄) (3.0 equiv).

-

Add the catalyst and ligand: Pd(OAc)₂ (2-5 mol %) and SPhos (4-10 mol %).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add degassed solvent (e.g., 1,4-Dioxane/Water 5:1 or 2-MeTHF).

-

Heat the reaction to 60 °C and monitor by LC-MS or TLC.

-

If the reaction is slow, the temperature can be cautiously increased to 80 °C.

Strategy 2: The "Slow-Release" Approach (Recommended Gold Standard)

The most robust and reliable method to prevent protodeboronation is to avoid having a high concentration of the unstable boronic acid in the reaction mixture at any given time.[13] This is achieved by using a stable precursor that slowly hydrolyzes in situ to generate the boronic acid, which is then immediately consumed by the catalyst in the productive cross-coupling cycle.[1][14]

The premier reagent for this strategy is the N-methyliminodiacetic acid (MIDA) boronate ester .

Why use a MIDA Boronate?

-

Stability: MIDA boronates are exceptionally stable, air- and moisture-tolerant, crystalline solids that can be stored on the benchtop for extended periods without degradation.[14]

-

Controlled Release: They are inert until they encounter the mild basic aqueous conditions of the Suzuki-Miyaura reaction, at which point they slowly hydrolyze to release the free boronic acid.[11]

-

Suppressed Side Reactions: By keeping the instantaneous concentration of the free boronic acid extremely low, the rate of protodeboronation becomes negligible compared to the rate of productive coupling.[1][13]

Caption: The slow-release strategy using a MIDA boronate ester.

Protocol for Slow-Release Cross-Coupling

This protocol is highly recommended for achieving maximum yield and reproducibility with sensitive substrates.[11]

-

To a reaction vessel, add the aryl chloride (1.0 equiv), 2-(Hydroxymethyl)furan-3-yl MIDA boronate (1.2 equiv), and Potassium Phosphate (K₃PO₄) (3.0 - 7.5 equiv).

-

Add the catalyst and ligand: Pd(OAc)₂ (5 mol %) and SPhos (10 mol %).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add degassed solvent (1,4-Dioxane/Water 5:1). The reaction should be approximately 0.1 M in the limiting reagent.

-

Heat the reaction to 60-80 °C . The reaction can often be run at a slightly higher temperature than the free boronic acid protocol due to the enhanced stability.

-

Monitor the reaction to completion by LC-MS or TLC.

Part 3: Summary of Recommendations

| Problem Observed | Probable Cause | Primary Recommendation | Secondary Actions |

| Low yield, significant protodeboronation product detected. | High concentration of unstable boronic acid under basic/thermal stress. | Switch to the air-stable MIDA boronate ester using the slow-release protocol.[11][14] | If MIDA boronate is unavailable, proceed with the actions to the right. |

| Using boronic acid directly with NaOH or K₂CO₃ at >100 °C. | Base is too strong and/or temperature is too high. | Change base to K₃PO₄ or CsF. [11][12] | Lower reaction temperature to 60-80 °C. |

| Reaction is sluggish at lower temperatures. | Inefficient catalyst turnover. | Use a highly active catalyst system such as Pd(OAc)₂ / SPhos.[11] | Ensure reagents and solvents are properly degassed to prevent catalyst deactivation. |

By understanding the mechanism of protodeboronation and strategically employing either optimized conditions or, preferably, the slow-release MIDA boronate approach, you can successfully incorporate the 2-(hydroxymethyl)furan-3-yl moiety and advance your synthetic research.

References

-

Protodeboronation - Wikipedia. Available at: [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

-

Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

-